molecular formula C9H10ClNO2 B15384367 1-(2-Amino-6-hydroxyphenyl)-3-chloropropan-1-one

1-(2-Amino-6-hydroxyphenyl)-3-chloropropan-1-one

Cat. No.: B15384367
M. Wt: 199.63 g/mol
InChI Key: NHLSWSMVAPYXOV-UHFFFAOYSA-N
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Description

1-(2-Amino-6-hydroxyphenyl)-3-chloropropan-1-one is a chloro-propanone derivative featuring a substituted aromatic ring with both amino (-NH₂) and hydroxyl (-OH) groups at the 2- and 6-positions, respectively.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(2-amino-6-hydroxyphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO2/c10-5-4-8(13)9-6(11)2-1-3-7(9)12/h1-3,12H,4-5,11H2

InChI Key

NHLSWSMVAPYXOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CCCl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and synthetic differences between 1-(2-Amino-6-hydroxyphenyl)-3-chloropropan-1-one and related chloro-propanone derivatives.

Compound Substituents Synthesis Method Yield Applications/Notes Reference
This compound 2-amino, 6-hydroxyphenyl Likely Friedel-Crafts acylation* N/A Potential intermediate for pharmaceuticals
1-(4-Bromophenyl)-3-chloropropan-1-one 4-bromophenyl Column chromatography (EtOAc/hexane) 60% Intermediate in organic synthesis
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one 3-benzo[b]thiophenyl Friedel-Crafts acylation N/A Precursor for sulfonamide/arylamine derivatives
1-(1-Bromonaphthalen-4-yl)-3-chloropropan-1-one 1-bromonaphthalen-4-yl Acid-catalyzed cyclization (H₂SO₄) N/A Crystallization studies

Structural and Functional Insights:

  • This may also influence reactivity in further functionalization (e.g., amidation or alkylation).
  • Synthetic Challenges: While 1-(4-bromophenyl)-3-chloropropan-1-one is synthesized efficiently via column chromatography (60% yield) , the presence of amino and hydroxyl groups in the target compound may require protective-group strategies to prevent side reactions during synthesis.

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